molecular formula C19H16N2O2 B3840100 N'-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE

N'-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE

Cat. No.: B3840100
M. Wt: 304.3 g/mol
InChI Key: CJRHVDHTAHKRBB-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazines with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE typically involves the condensation reaction between 5-methylfurfural and biphenyl-4-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of metalloenzymes by blocking their active sites. Additionally, the compound’s hydrazone group can interact with biological targets, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is unique due to the presence of the 5-methylfuran moiety, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and interacting with biological targets .

Properties

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-14-7-12-18(23-14)13-20-21-19(22)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,21,22)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRHVDHTAHKRBB-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727298
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE
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N'-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE
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N'-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE
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N'-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE
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N'-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE
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N'-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE

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